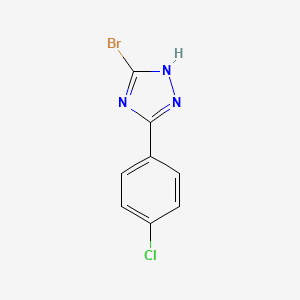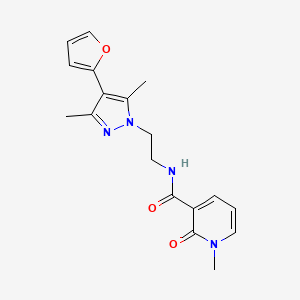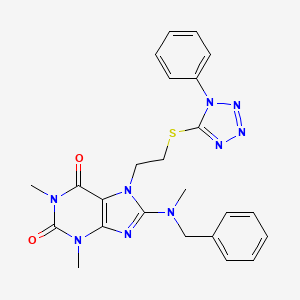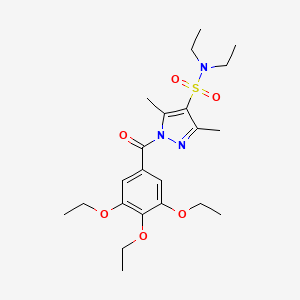![molecular formula C17H16N2O3S2 B2662274 4-ethyl-7-hydroxy-N-(3-(methylthio)phenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251682-50-4](/img/structure/B2662274.png)
4-ethyl-7-hydroxy-N-(3-(methylthio)phenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule. It contains several functional groups, including an amide, a thieno[3,2-b]pyridine ring, and a hydroxy group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. For instance, the InChI string provides a standard way to encode the compound’s structure in a text format .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, the amide group can participate in condensation reactions, and the thieno[3,2-b]pyridine ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. For example, the presence of polar groups like the amide and hydroxy groups could affect the compound’s solubility .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems highlights the chemical's relevance in creating complex heterocyclic compounds with potential therapeutic applications. The methodologies involve the preparation of key intermediates through reactions with carbonyl compounds, leading to diverse heterocyclic frameworks that may have significant biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).
Anticonvulsant Enaminones
Research into the crystal structures of anticonvulsant enaminones, which share structural similarities with the compound , provides insight into the design of new therapeutic agents. The study of molecular conformations and hydrogen bonding patterns in these compounds can inform the synthesis of new drugs with enhanced efficacy and safety profiles (Kubicki, Bassyouni, & Codding, 2000).
Catalyzed Annulations
An expedient phosphine-catalyzed [4 + 2] annulation methodology demonstrates the synthesis of highly functionalized tetrahydropyridines. This technique may be applied to the synthesis of related compounds, offering a pathway to novel structures with potential biological activities (Zhu, Lan, & Kwon, 2003).
Antimicrobial Activities
The synthesis and evaluation of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives highlight the antimicrobial potential of these compounds. By exploring the reactions and modifications of related structures, researchers can discover new antimicrobial agents with improved efficacy against various pathogens (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethyl-7-hydroxy-N-(3-methylsulfanylphenyl)-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-19-12-7-8-24-15(12)14(20)13(17(19)22)16(21)18-10-5-4-6-11(9-10)23-2/h4-9,20H,3H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVQTNATLCJDOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=C(C1=O)C(=O)NC3=CC(=CC=C3)SC)O)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone](/img/structure/B2662193.png)

![N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/no-structure.png)
![N-(2,5-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2662199.png)

![1-{[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2662201.png)



![6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2662207.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2662208.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid](/img/structure/B2662210.png)